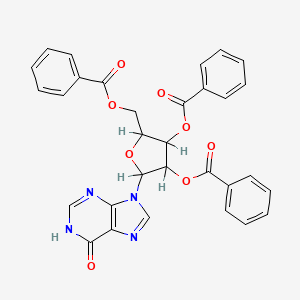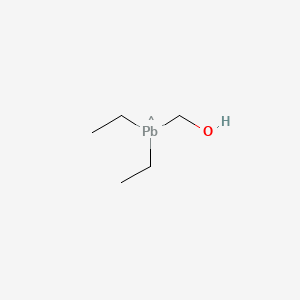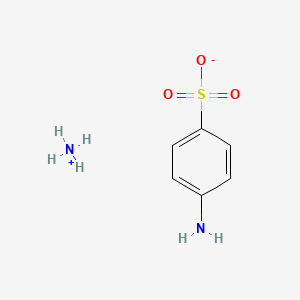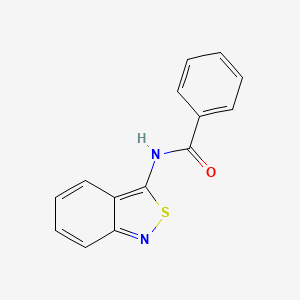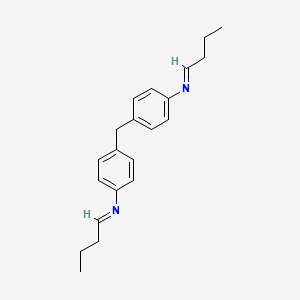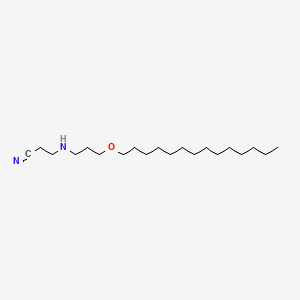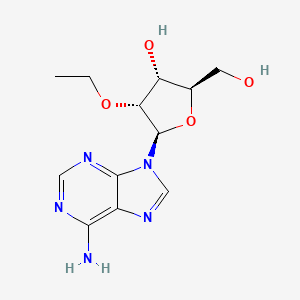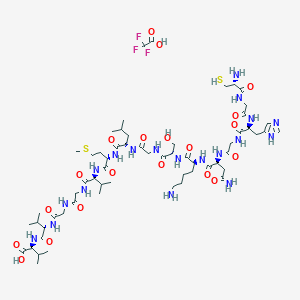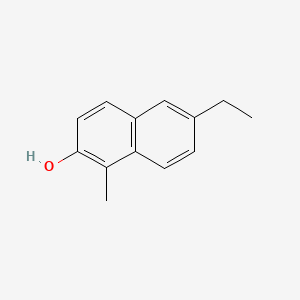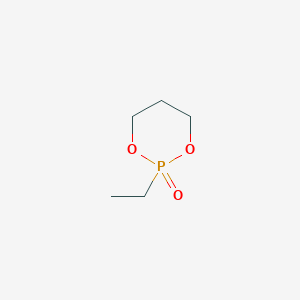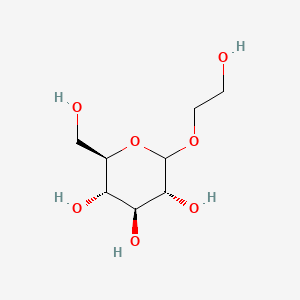
2-Hydroxyethyl D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl D-glucoside is a glucoside compound characterized by the presence of a hydroxyethyl group attached to the glucose molecule. It is known for its stability and diverse applications in various fields, including medicine, cosmetics, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl D-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The reaction typically involves the use of glycosyltransferases, which facilitate the transfer of glucose to the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound often employs chemical synthesis methods. One common approach involves the reaction of glucose with ethylene oxide under controlled conditions to form the desired glucoside. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
2-Hydroxyethyl D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizing agent in various chemical reactions.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its biocompatibility and stability. It is often used in drug formulations to enhance the solubility and bioavailability of active ingredients.
Industry: In the cosmetics industry, this compound is used as a moisturizing agent and stabilizer in various skincare products
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl D-glucoside involves its interaction with biological membranes and enzymes. The hydroxyethyl group allows the compound to form hydrogen bonds with various molecular targets, enhancing its stability and solubility. This interaction facilitates the delivery of active ingredients across biological membranes, making it an effective carrier in drug formulations .
Comparison with Similar Compounds
2-Hydroxyethyl-alpha-D-glucopyranoside: This compound is structurally similar but differs in the position of the hydroxyethyl group.
2-O-α-D-glucopyranosyl-L-ascorbic acid: Another glucoside compound with similar properties but different applications.
Uniqueness: 2-Hydroxyethyl D-glucoside is unique due to its specific hydroxyethyl group, which imparts distinct chemical and physical properties. Its stability and biocompatibility make it a valuable compound in various applications, particularly in the pharmaceutical and cosmetics industries .
Properties
CAS No. |
27214-61-5 |
|---|---|
Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-13H,1-3H2/t4-,5-,6+,7-,8?/m1/s1 |
InChI Key |
SMORULFPMBCEPX-KEWYIRBNSA-N |
Isomeric SMILES |
C(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


